molecular formula C10H9ClF3NO B14064372 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14064372
M. Wt: 251.63 g/mol
InChI Key: PBUDDVGMPQIIRK-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety

Preparation Methods

Chemical Reactions Analysis

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other fluorinated compounds, such as:

Biological Activity

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound notable for its unique structural features, which include an amino group, a trifluoromethyl group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties.

  • Molecular Formula : C10H9ClF3NO
  • Molecular Weight : 251.63 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interactions with biological targets and enhance its pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group allows for enhanced interactions with hydrophobic regions of proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed that derivatives of this compound exhibited IC50 values in the micromolar range against several cancer types:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)0.65 - 2.41
A549 (Lung Cancer)0.12 - 2.78
HeLa (Cervical Cancer)Not specified

Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as effective anticancer agents .

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity. The mechanism is thought to involve inhibition of viral replication through interference with viral proteins or host cell pathways .

Study 1: Anticancer Efficacy

A study published in MDPI reported the synthesis and biological evaluation of various derivatives based on this compound. The derivatives demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, with some showing greater efficacy than traditional chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications to enhance biological activity .

Study 2: Mechanistic Insights

Another research effort explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to increased expression levels of p53 and activation of caspase pathways, indicating that apoptosis is a key mechanism through which this compound exerts its effects on cancer cells .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NO/c11-4-3-9(16)7-2-1-6(15)5-8(7)10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

PBUDDVGMPQIIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)CCCl

Origin of Product

United States

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